1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both methoxybenzyl and methoxytetrahydrothiopyran groups, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable nucleophile.
Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the preparation of 4-methoxytetrahydro-2H-thiopyran, which can be synthesized through a series of reactions starting from tetrahydrothiopyran.
Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 4-methoxybenzoic acid, while reduction of the urea moiety could yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions within biological systems to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-phenylurea: Similar structure but with a phenyl group instead of the methoxytetrahydrothiopyran group.
1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of the methoxytetrahydrothiopyran group.
Uniqueness
The presence of the methoxytetrahydrothiopyran group in 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYJUMWWUNHMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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